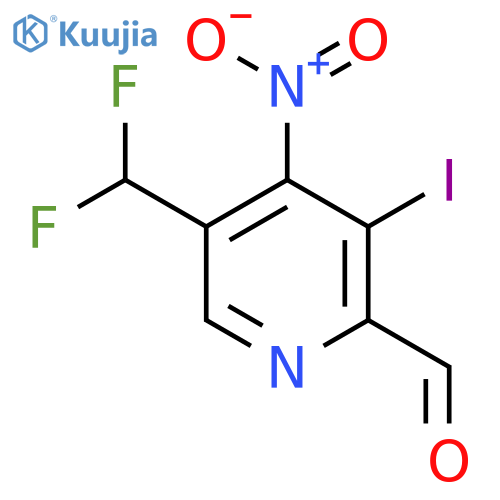

Cas no 1806986-57-1 (5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde)

1806986-57-1 structure

商品名:5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde

CAS番号:1806986-57-1

MF:C7H3F2IN2O3

メガワット:328.011600732803

CID:4892578

5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde

-

- インチ: 1S/C7H3F2IN2O3/c8-7(9)3-1-11-4(2-13)5(10)6(3)12(14)15/h1-2,7H

- InChIKey: BSMMTPTZIDUQFQ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=O)N=CC(C(F)F)=C1[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 261

- トポロジー分子極性表面積: 75.8

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029023674-250mg |

5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde |

1806986-57-1 | 95% | 250mg |

$1,078.00 | 2022-03-31 | |

| Alichem | A029023674-500mg |

5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde |

1806986-57-1 | 95% | 500mg |

$1,718.70 | 2022-03-31 | |

| Alichem | A029023674-1g |

5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde |

1806986-57-1 | 95% | 1g |

$3,010.80 | 2022-03-31 |

5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

1806986-57-1 (5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxaldehyde) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量